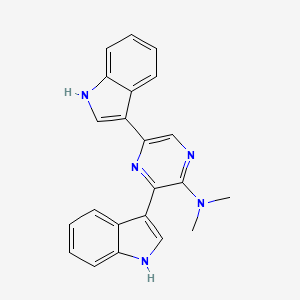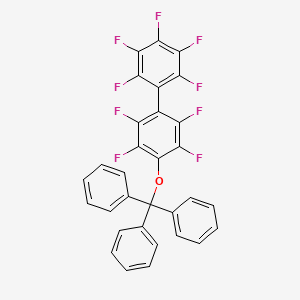
2,2',3,3',4,5,5',6,6'-Nonafluoro-4'-(triphenylmethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of fluorine atoms and the triphenylmethoxy group. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride and triphenylmethanol for the methoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but often involve specific solvents and temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atoms and triphenylmethoxy group contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Similar in structure but with an additional fluorine atom.
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-bromodiphenylamine: Contains a bromine atom instead of the triphenylmethoxy group.
Uniqueness
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
402593-83-3 |
|---|---|
Formule moléculaire |
C31H15F9O |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(2,3,5,6-tetrafluoro-4-trityloxyphenyl)benzene |
InChI |
InChI=1S/C31H15F9O/c32-21-19(22(33)26(37)27(38)25(21)36)20-23(34)28(39)30(29(40)24(20)35)41-31(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
DZAOCSWTSLBMIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=C(C(=C(C(=C4F)F)C5=C(C(=C(C(=C5F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


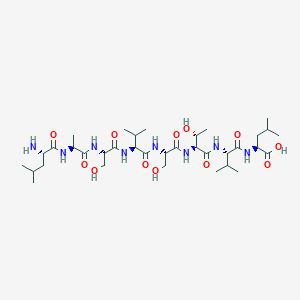
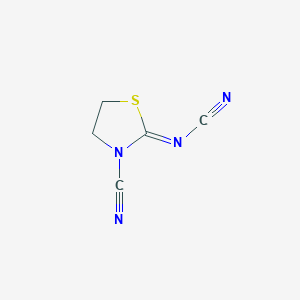

![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
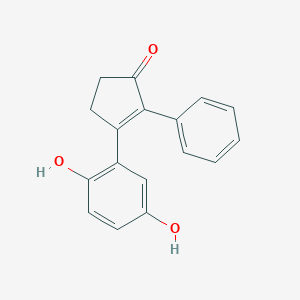

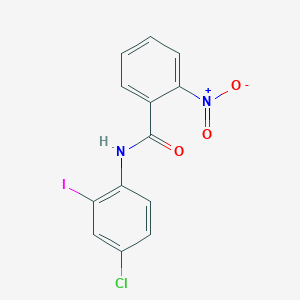
![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

